molecular formula C24H26N2S B11596350 (8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

(8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione

Cat. No.: B11596350
M. Wt: 374.5 g/mol
InChI Key: ZNYUDPJGWDILSJ-XSFVSMFZSA-N
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Description

(8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with amines, followed by cyclization and thiolation steps. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds would likely involve scalable synthetic routes, often using continuous flow chemistry or batch reactors. The process would be designed to minimize waste and maximize efficiency, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Various substitution reactions might occur, especially on the aromatic rings, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, potentially serving as intermediates in the development of pharmaceuticals or agrochemicals.

Biology

Biologically, quinazoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects, possibly targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action for (8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A basic structure with diverse biological activities.

    Benzylidene Derivatives: Known for their antimicrobial and anticancer properties.

    Thione Compounds: Often investigated for their antioxidant and therapeutic potential.

Uniqueness

The uniqueness of (8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Conclusion

While detailed information on this compound is limited, its structural characteristics suggest potential applications in various fields of scientific research

Properties

Molecular Formula

C24H26N2S

Molecular Weight

374.5 g/mol

IUPAC Name

(8E)-6-methyl-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione

InChI

InChI=1S/C24H26N2S/c1-15-4-8-18(9-5-15)14-20-12-17(3)13-21-22(25-24(27)26-23(20)21)19-10-6-16(2)7-11-19/h4-11,14,17,22H,12-13H2,1-3H3,(H2,25,26,27)/b20-14+

InChI Key

ZNYUDPJGWDILSJ-XSFVSMFZSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=C(C=C2)C)/C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)C

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)C)C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)C

Origin of Product

United States

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